2-Amino-1,2,3,4-tetrahydro-6-bromo-2-naphthalene carboxylic acid

Vue d'ensemble

Description

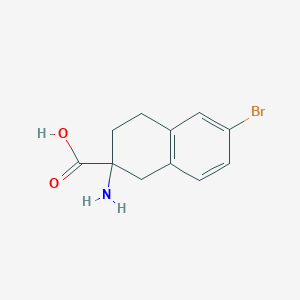

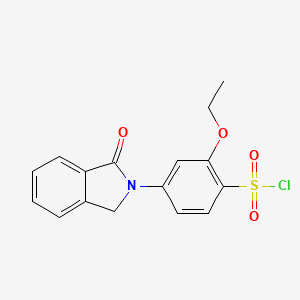

“2-Amino-1,2,3,4-tetrahydro-6-bromo-2-naphthalene carboxylic acid” is a research chemical with the molecular formula C11H12BrNO2 . It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon composed of two fused benzene rings .

Molecular Structure Analysis

The molecular structure of this compound includes a naphthalene backbone that is partially hydrogenated (tetrahydro-) and substituted with an amino group (2-amino-), a bromo group (6-bromo-), and a carboxylic acid group (2-naphthalene carboxylic acid) .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 270.12 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available literature .

Applications De Recherche Scientifique

Therapeutic Peptide Design

The compound is structurally related to 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) , which is known for its role in therapeutic peptide design . It acts as a conformationally restricted analog of phenylalanine, often resulting in increased bioavailability, selectivity, and potency of peptide-based drugs. The bromo-naphthalene moiety could potentially enhance these properties by increasing molecular interactions with biological targets.

Enzyme Inhibitor Optimization

Tic derivatives, including those with a naphthalene structure, are core motifs in tailored enzyme inhibitors . The addition of a bromine atom can be crucial for the fine-tuning of the inhibitory activity, as it can be involved in halogen bonding, which is a strong non-covalent interaction that can significantly influence binding affinity.

Receptor Ligand Development

Compounds like 2-Amino-1,2,3,4-tetrahydro-6-bromo-2-naphthalene carboxylic acid are potent receptor ligands due to their unique conformational features . The brominated naphthalene ring could interact with specific hot spots within receptor binding sites, leading to the development of highly selective ligands.

Analogs of Natural Products

The structural complexity and the presence of a bromine atom make this compound a suitable candidate for the synthesis of analogs of natural products . These analogs can mimic the biological activity of natural compounds but with enhanced properties such as stability or reduced toxicity.

Heterocyclic Compound Synthesis

This compound can serve as an intermediate in the synthesis of biologically active heterocyclic compounds . The bromine atom in the naphthalene ring can undergo various organic reactions, providing a versatile pathway for the construction of complex heterocycles.

Pharmacological Applications

The compound’s unique structure, incorporating both the amino acid and naphthalene functionalities, opens up a wide range of pharmacological applications . It could be used in the synthesis of molecules with potential activity against neurodegenerative disorders, infective pathogens, and other diseases where isoquinoline derivatives have shown promise .

Mécanisme D'action

Target of Action

Many compounds similar to “2-Amino-1,2,3,4-tetrahydro-6-bromo-2-naphthalene carboxylic acid”, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors could be potential targets of this compound.

Mode of Action

The exact mode of action of “2-Amino-1,2,3,4-tetrahydro-6-bromo-2-naphthalene carboxylic acid” is unknown. Similar compounds have been shown to inhibit the reuptake of neurotransmitters like serotonin and norepinephrine, and likely induce their release as well .

Biochemical Pathways

Compounds with similar structures have been found to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Result of Action

Similar compounds have shown various biologically vital properties .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-amino-6-bromo-3,4-dihydro-1H-naphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO2/c12-9-2-1-8-6-11(13,10(14)15)4-3-7(8)5-9/h1-2,5H,3-4,6,13H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPBZJDQUTPFAHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC2=C1C=C(C=C2)Br)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60722498 | |

| Record name | 2-Amino-6-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60722498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-1,2,3,4-tetrahydro-6-bromo-2-naphthalene carboxylic acid | |

CAS RN |

659736-91-1 | |

| Record name | 2-Amino-6-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60722498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Pyridinamine, 6-methyl-N-[(1S)-1-phenylethyl]-](/img/structure/B1507030.png)

![3-Iodo-5-nitro-imidazo[1,2-A]pyridine](/img/structure/B1507037.png)

![N-[(2-Chloro-3-nitrophenyl)methylidene]hydroxylamine](/img/structure/B1507041.png)

![Dibenzo[ef,hi]dinaphtho[8,1,2-abc:2',1',8'-klm]coronene](/img/structure/B1507043.png)

![2-(4-Methylphenyl)-2-[(2-methyl-2-propanyl)oxy]ethanol](/img/structure/B1507048.png)

![4-(5-Cyano-7-isopropylbenzo[d]oxazol-2-yl)benzoic acid](/img/structure/B1507050.png)

![1-Boc-4-[carboxy-(1H-indol-2-YL)-methyl]-[1,4]diazepane](/img/structure/B1507051.png)

![3'-Sulfamoyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1507055.png)